

comparative docking studies of Murrayacarpin B with target proteins

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Compound of Interest

Compound Name: *Murrayacarpin B*

Cat. No.: *B3090139*

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No Comparative Docking Studies Found for Murrayacarpin B

A comprehensive search for published literature and data on the comparative docking studies of **Murrayacarpin B** with any target proteins has yielded no specific results. At present, there is a lack of publicly available experimental or computational data to conduct a comparative analysis of **Murrayacarpin B**'s binding affinities with various protein targets.

While the compound **Murrayacarpin B** has been identified in phytochemical studies of various plants, detailed in silico molecular docking investigations, which are essential for comparing its binding efficacy against different proteins, do not appear to be published in the scientific literature. Such studies would provide the necessary quantitative data, like binding energies and inhibition constants, to populate a comparative guide as requested.

Given the absence of this foundational data, it is not feasible to provide a data-driven comparison of **Murrayacarpin B**'s performance with other alternatives or to detail specific experimental protocols for its docking.

However, to illustrate the requested format and the type of information that would be included in such a guide, a hypothetical example is provided below. This example uses placeholder data and demonstrates the structure of the tables and diagrams you require.

Hypothetical Comparative Docking Study of Murrayacarpin B

This section is for illustrative purposes only and is based on hypothetical data.

Experimental Protocols

A typical molecular docking study to investigate the binding of **Murrayacarpin B** to target proteins would involve the following steps:

- **Protein and Ligand Preparation:** The three-dimensional structures of the target proteins would be obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands would be removed, and polar hydrogens would be added. The structure of **Murrayacarpin B** would be obtained from a chemical database like PubChem and optimized for its geometry and energy.
- **Grid Generation:** A binding site on each target protein would be identified, and a grid box would be generated around this site to define the space for the ligand to dock.
- **Molecular Docking:** A docking algorithm, such as AutoDock Vina, would be used to predict the binding conformation and affinity of **Murrayacarpin B** to each target protein. The process would be repeated multiple times to ensure the reliability of the results.
- **Data Analysis:** The results would be analyzed to determine the binding energy (in kcal/mol) and the interacting amino acid residues. A lower binding energy indicates a more stable and favorable interaction.

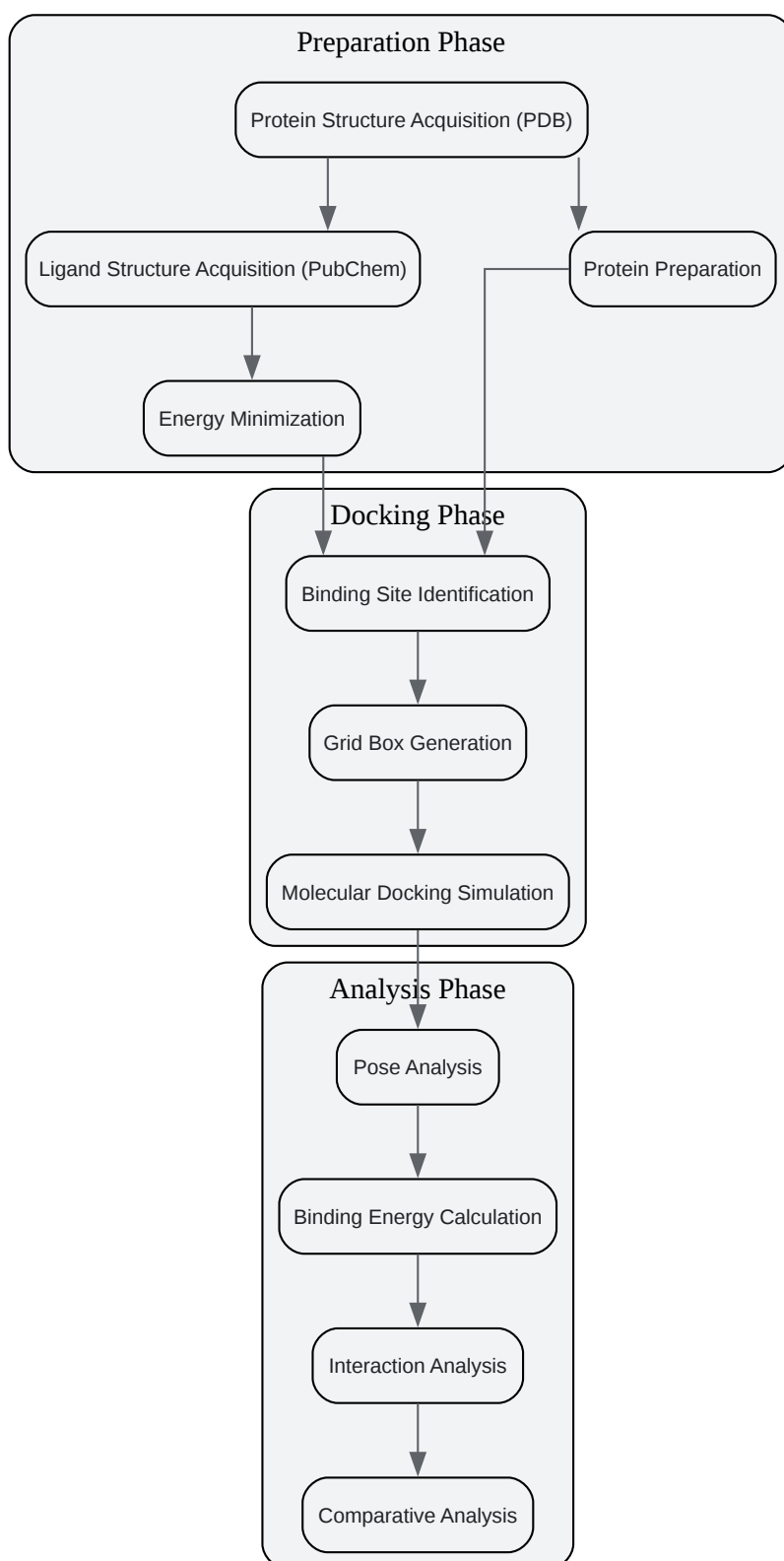
Data Presentation

The quantitative results of the hypothetical docking studies are summarized in the table below.

Target Protein	PDB ID	Binding Energy (kcal/mol)	Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)	5IKR	-9.8	TYR385, SER530, ARG120
B-cell lymphoma 2 (Bcl-2)	2W3L	-8.5	ARG146, TYR108, ASP111
Tumor necrosis factor-alpha (TNF- α)	2AZ5	-7.2	TYR119, GLY121, LEU57

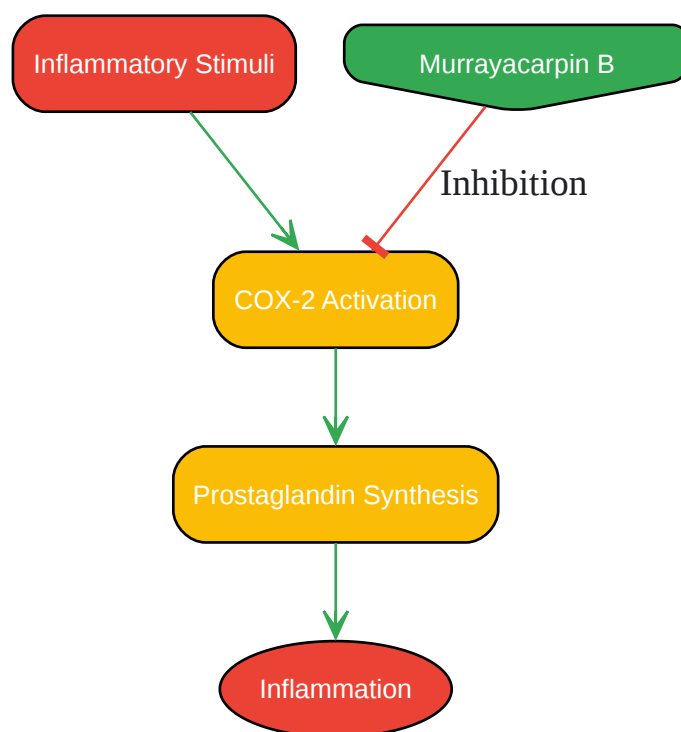
Visualizations

Below are diagrams illustrating the workflow of a comparative docking study and a hypothetical signaling pathway involving one of the target proteins.



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Workflow of a Comparative Molecular Docking Study.



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Hypothetical Inhibition of the COX-2 Signaling Pathway by **Murrayacarpin B**.

Should you be interested in a comparative guide for a different compound for which docking data is available, please specify the compound of interest.

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